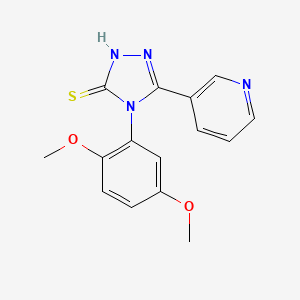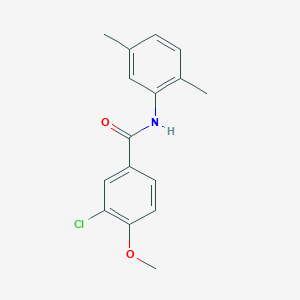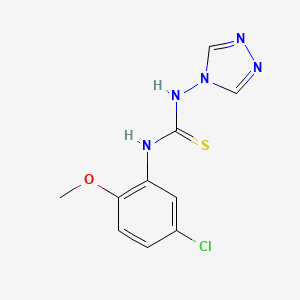
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as DMTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT belongs to the class of triazole derivatives and has been found to possess a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to increase the levels of certain neurotrophic factors, which are essential for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its low toxicity. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to be relatively safe even at high doses. However, one of the limitations of using 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research on 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the areas of interest is the development of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of the synergistic effects of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with other compounds, which could enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential side effects.
In conclusion, 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a promising compound that has shown significant potential in scientific research. Its therapeutic applications in a range of diseases make it an exciting area of research for future investigations.
Synthesemethoden
The synthesis of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through a series of chemical reactions. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with pyridine-3-carboxylic acid and thiosemicarbazide to yield 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer properties. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-11-5-6-13(21-2)12(8-11)19-14(17-18-15(19)22)10-4-3-7-16-9-10/h3-9H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMOSLLICQUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)

![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)

![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![(4-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5697497.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)
